

Formamide-15N: A Technical Overview for Advanced Research

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Compound of Interest

Compound Name: **Formamide-15N**

Cat. No.: **B073091**

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Introduction: **Formamide-15N** is the isotopically labeled version of formamide (CH_3NO), where the common nitrogen-14 (^{14}N) atom is replaced by the stable, heavier nitrogen-15 (^{15}N) isotope. This substitution is critical for a variety of advanced analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based metabolic tracing. Its use allows researchers to selectively track the fate of nitrogen-containing molecules in complex biological and chemical systems, providing invaluable insights into protein structure, metabolic pathways, and drug mechanisms of action.

Core Molecular Properties

The key difference between formamide and **Formamide-15N** lies in their molecular weight, a direct result of the isotopic substitution. The formula for **Formamide-15N** is written as $\text{HCO}^{15}\text{NH}_2$. Standard formamide has a molecular formula of CH_3NO and a molecular weight of approximately 45.04 g/mol .^{[1][2][3]} The nitrogen-15 isotope has an atomic mass of approximately 15.000109 u.^[4] This results in a molecular weight for **Formamide-15N** of approximately 46.03 g/mol .

Property	Value
Chemical Formula	$\text{HCO}^{15}\text{NH}_2$
Molecular Weight	~46.03 g/mol
Standard Formamide M.W.	~45.04 g/mol
Isotopic Purity	Typically ≥ 98 atom % ^{15}N
CAS Number	1449-77-0

Application in ^{15}N Protein Labeling for NMR Studies

A primary application of **Formamide-15N** is as a nitrogen source for producing ^{15}N -labeled proteins in various expression systems. The labeled protein can then be analyzed by heteronuclear NMR spectroscopy to elucidate its three-dimensional structure and dynamics.

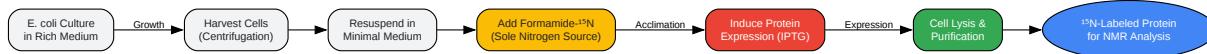
Experimental Protocol: ^{15}N Labeling of Recombinant Proteins

- Culture Preparation: A bacterial culture (e.g., *E. coli* BL21(DE3)) transformed with the expression plasmid for the protein of interest is grown in a standard rich medium (e.g., LB broth) to an optimal density ($\text{OD}_{600} \approx 0.6\text{-}0.8$).
- Media Exchange: The cells are harvested by centrifugation (e.g., $5000 \times g$ for 15 minutes at 4°C) and the supernatant is discarded. The cell pellet is then gently resuspended in a minimal medium (e.g., M9 medium) that lacks a nitrogen source.
- Isotope Introduction: **Formamide-15N** is added as the sole nitrogen source to the minimal medium to a final concentration of 1-2 g/L.
- Induction: The culture is allowed to acclimate for 30-60 minutes before protein expression is induced by the addition of an appropriate inducer (e.g., Isopropyl β -D-1-thiogalactopyranoside - IPTG).
- Harvest and Purification: The culture is grown for several more hours before the cells are harvested. The ^{15}N -labeled protein is then purified from the cell lysate using standard

chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

Visualization of Metabolic Incorporation

The diagram below illustrates the general workflow for producing a ¹⁵N-labeled protein for NMR analysis using **Formamide-15N** as the isotopic source.



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Workflow for ¹⁵N protein labeling.

Use in Drug Development and Mechanistic Studies

Formamide-15N can be used as a metabolic tracer to investigate the mechanism of action of drugs, particularly those that interfere with nitrogen metabolism. By tracking the incorporation of ¹⁵N into various downstream metabolites, researchers can identify which pathways are affected by a drug candidate.

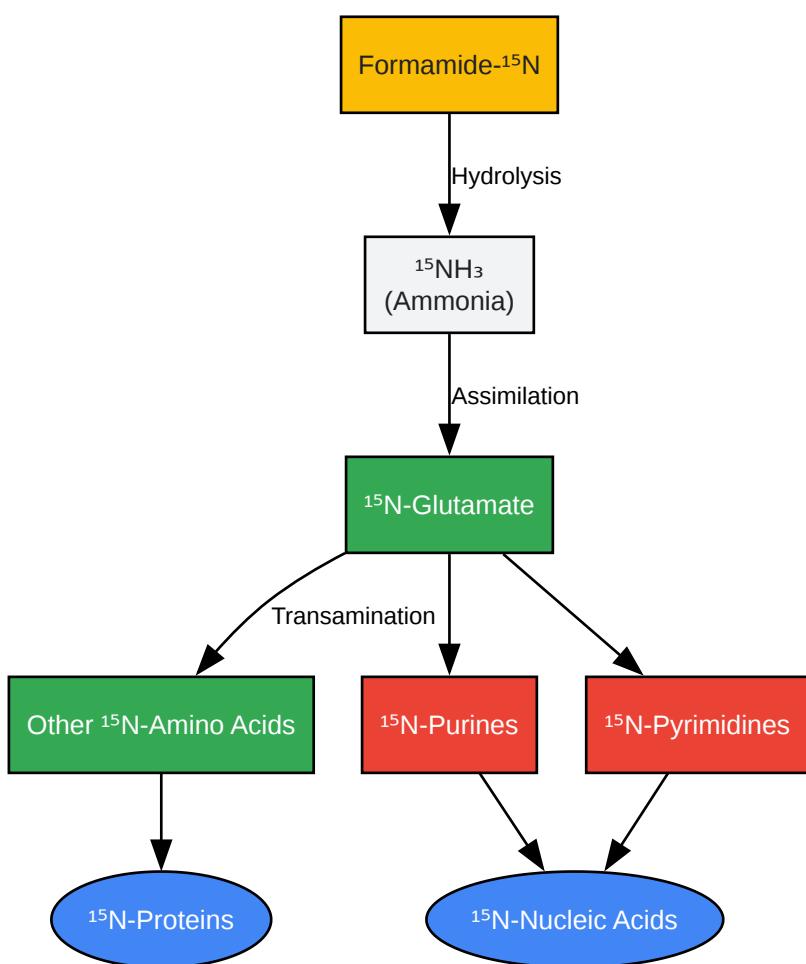
Experimental Protocol: ¹⁵N Tracer Analysis in Cell Culture

- Cell Seeding: Plate mammalian cells (e.g., HeLa) at a defined density and allow them to adhere overnight.
- Media Formulation: Prepare a custom cell culture medium where the standard nitrogen-containing amino acids are replaced with their ¹⁴N counterparts, and add **Formamide-15N** as the tracer compound.
- Drug Treatment: Treat the cells with the drug candidate at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
- Metabolite Extraction: After a set incubation period (e.g., 24 hours), quench the metabolism and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

- LC-MS Analysis: Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify ^{15}N -labeled metabolites (e.g., amino acids, nucleotides).
- Data Analysis: Compare the ^{15}N incorporation patterns in drug-treated cells versus control cells to identify metabolic pathways perturbed by the compound.

Visualization of a Metabolic Signaling Pathway

The following diagram illustrates a simplified signaling pathway showing the incorporation of nitrogen from **Formamide- ^{15}N** into key biomolecules, a process that can be monitored in tracer studies.



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Nitrogen assimilation from Formamide- ^{15}N .

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